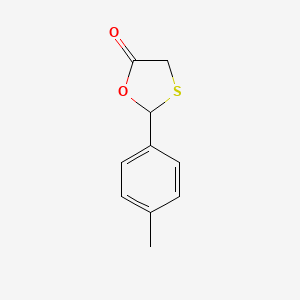
POLY(2-CHLOROETHYLSILSESQUIOXANE)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
POLY(2-CHLOROETHYLSILSESQUIOXANE): is a type of polysilsesquioxane, which are hybrid organic-inorganic polymers. These materials are characterized by their unique structure, consisting of a silicon-oxygen backbone with organic groups attached to the silicon atoms. The specific compound, POLY(2-CHLOROETHYLSILSESQUIOXANE), features 2-chloroethyl groups attached to the silicon atoms, which impart distinct chemical and physical properties to the polymer.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: POLY(2-CHLOROETHYLSILSESQUIOXANE) can be synthesized through a sol-gel process. This involves the hydrolysis and condensation of 2-chloroethyltriethoxysilane in the presence of water and a catalyst. The reaction typically occurs under acidic or basic conditions, with the choice of catalyst and reaction parameters influencing the molecular weight and structure of the resulting polymer.
Industrial Production Methods: In an industrial setting, the production of POLY(2-CHLOROETHYLSILSESQUIOXANE) involves the controlled hydrolysis of 2-chloroethyltriethoxysilane in large reactors. The process parameters, such as temperature, pH, and concentration of reactants, are carefully monitored to ensure consistent product quality. The polymer is then purified and processed into various forms, such as films, coatings, or bulk materials, depending on the intended application.
Analyse Des Réactions Chimiques
Types of Reactions: POLY(2-CHLOROETHYLSILSESQUIOXANE) undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the 2-chloroethyl groups can be substituted with other nucleophiles, such as amines or thiols, to introduce new functional groups into the polymer.
Hydrolysis and Condensation: The silicon-oxygen backbone can undergo further hydrolysis and condensation reactions, leading to cross-linking and network formation.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. These reactions typically occur under mild conditions, such as room temperature, in the presence of a suitable solvent.
Hydrolysis and Condensation: Water and catalysts, such as acids or bases, are used to promote these reactions. The conditions can vary from mild to harsh, depending on the desired degree of cross-linking.
Major Products Formed:
Substitution Reactions: The major products are modified polysilsesquioxanes with new functional groups attached to the silicon atoms.
Hydrolysis and Condensation: These reactions lead to the formation of highly cross-linked polymer networks, which can exhibit enhanced mechanical and thermal properties.
Applications De Recherche Scientifique
POLY(2-CHLOROETHYLSILSESQUIOXANE) has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of functionalized polysilsesquioxanes, which can be tailored for specific applications, such as catalysis or separation processes.
Biology: The polymer can be modified with biologically active molecules, making it useful for applications in drug delivery, biosensing, and tissue engineering.
Medicine: Its biocompatibility and ability to be functionalized with various therapeutic agents make it a promising material for medical implants and controlled drug release systems.
Industry: POLY(2-CHLOROETHYLSILSESQUIOXANE) is used in coatings, adhesives, and sealants due to its excellent mechanical properties and chemical resistance.
Mécanisme D'action
The mechanism by which POLY(2-CHLOROETHYLSILSESQUIOXANE) exerts its effects depends on its specific application. In general, the polymer’s unique structure allows it to interact with various molecular targets and pathways. For example:
Drug Delivery: The polymer can encapsulate therapeutic agents and release them in a controlled manner, targeting specific cells or tissues.
Catalysis: Functionalized polysilsesquioxanes can act as catalysts, facilitating chemical reactions by providing active sites for reactants to interact.
Comparaison Avec Des Composés Similaires
POLY(2-CHLOROETHYLSILSESQUIOXANE) can be compared with other polysilsesquioxanes, such as:
POLY(METHYLSILSESQUIOXANE): This polymer features methyl groups attached to the silicon atoms, resulting in different chemical and physical properties compared to POLY(2-CHLOROETHYLSILSESQUIOXANE).
POLY(PROPYLSILSESQUIOXANE): With propyl groups attached to the silicon atoms, this polymer exhibits distinct characteristics, such as increased hydrophobicity and flexibility.
POLY(OCTYLSILSESQUIOXANE): The presence of octyl groups imparts unique properties, such as enhanced thermal stability and chemical resistance.
The uniqueness of POLY(2-CHLOROETHYLSILSESQUIOXANE) lies in its 2-chloroethyl groups, which provide specific reactivity and functionality that can be exploited for various applications.
Propriétés
Numéro CAS |
188969-12-2 |
|---|---|
Formule moléculaire |
C8 H10 N6 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Benzoyl-1,2,4-triazolo[4,3-a]pyridine](/img/structure/B1171716.png)


